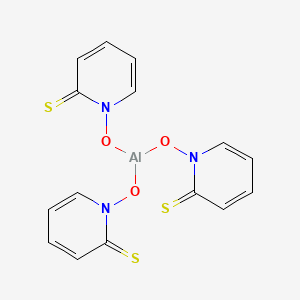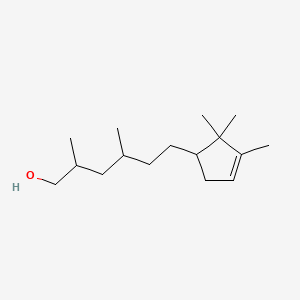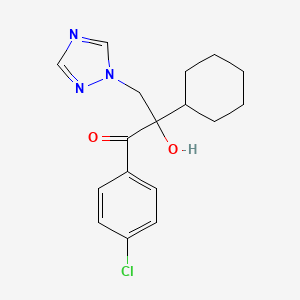
9,10-Anthracenedione, 1-(3-aminopropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Anthracenedione, 1-(3-aminopropoxy)- is a derivative of 9,10-anthracenedione, which is an important class of quinonic compounds. These compounds are known for their diverse applications in various fields, including dye manufacturing, biological research, and pharmaceuticals
Méthodes De Préparation
The synthesis of 9,10-Anthracenedione, 1-(3-aminopropoxy)- typically involves the reaction of 9,10-anthracenedione with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
9,10-Anthracenedione, 1-(3-aminopropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinonic structures.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,10-Anthracenedione, 1-(3-aminopropoxy)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Anthracenedione, 1-(3-aminopropoxy)- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Anthracenedione, 1-(3-aminopropoxy)- include:
9,10-Anthracenedione: The parent compound, known for its use in dye manufacturing and biological research.
1-amino-9,10-anthracenedione: A derivative with similar applications but different chemical properties.
1-amino-4-hydroxy-9,10-anthracenedione: Another derivative with unique properties and applications.
Propriétés
Numéro CAS |
131011-95-5 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-(3-aminopropoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO3/c18-9-4-10-21-14-8-3-7-13-15(14)17(20)12-6-2-1-5-11(12)16(13)19/h1-3,5-8H,4,9-10,18H2 |
Clé InChI |
NBWAZIMZWZUAOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




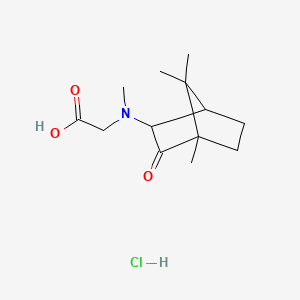
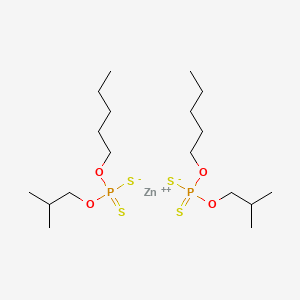
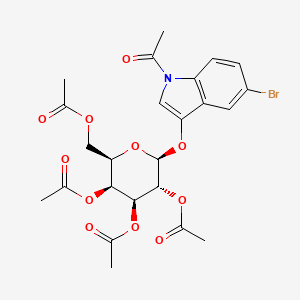
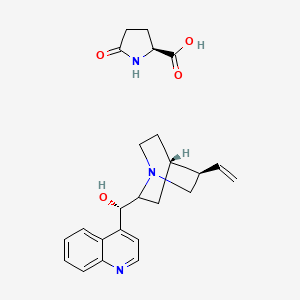
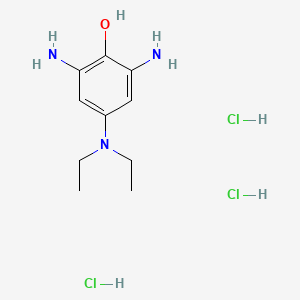
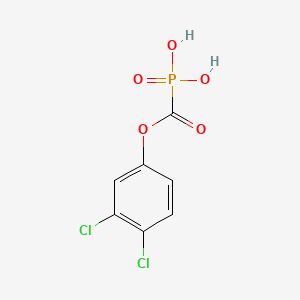
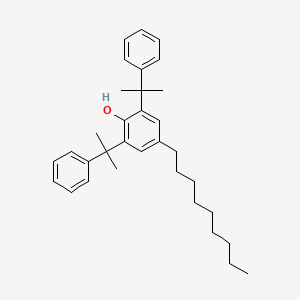
![(E)-[1-(2,5-dimethoxyphenyl)-1-oxopropan-2-ylidene]-hydroxyazanium;chloride](/img/structure/B12682054.png)
